molecular formula C18H19N3O2 B11113449 3-(3-methoxyphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one

3-(3-methoxyphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one

Cat. No.: B11113449
M. Wt: 309.4 g/mol
InChI Key: ZIXCPZCIOVHVRC-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one is a heterocyclic compound that belongs to the class of pyrazolo[1,2-a][1,2,4]triazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyrazole and triazole rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate reagent, such as triethyl orthoformate, under acidic conditions to yield the desired pyrazolo[1,2-a][1,2,4]triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(3-methoxyphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methoxyphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one is unique due to its specific combination of pyrazole and triazole rings, which imparts distinct chemical properties and biological activities.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one

InChI

InChI=1S/C18H19N3O2/c1-23-16-10-5-7-14(13-16)17-19-11-6-12-20(19)18(22)21(17)15-8-3-2-4-9-15/h2-5,7-10,13,17H,6,11-12H2,1H3

InChI Key

ZIXCPZCIOVHVRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2N3CCCN3C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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